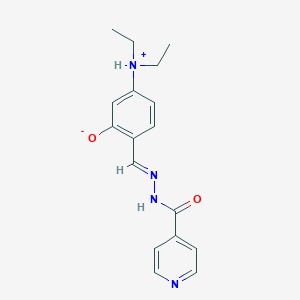
RSVA405
Vue d'ensemble
Description
RSVA 405 est un activateur puissant et actif par voie orale de la protéine kinase activée par l'AMP (AMPK). Il a une concentration efficace (CE50) de 1 micromolaire dans des tests cellulaires . RSVA 405 facilite l'activation de l'AMPK dépendante de la kinase kinase bêta dépendante du calcium/calmoduline (CaMKKβ), inhibe la cible mécanistique de la rapamycine (mTOR) et favorise l'autophagie pour augmenter la dégradation bêta-amyloïde . De plus, RSVA 405 a des effets anti-inflammatoires par l'inhibition de la fonction du transducteur de signal et de l'activateur de la transcription 3 (STAT3) .
Applications De Recherche Scientifique
RSVA 405 has a wide range of scientific research applications, including:
Obesity Research: RSVA 405 significantly reduces body weight gain in mice fed a high-fat diet.
Alzheimer’s Disease Research: RSVA 405 promotes the degradation of amyloid-beta, a key factor in Alzheimer’s disease.
Inflammation Research: RSVA 405 has anti-inflammatory effects through the inhibition of STAT3 function.
Metabolic Disorders Research: RSVA 405 is a promising target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mécanisme D'action
Target of Action
RSVA405 primarily targets AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular and whole-body energy homeostasis, playing a crucial role in glucose and lipid metabolism . Another significant target of this compound is acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis . This compound also inhibits STAT3 , contributing to its anti-inflammatory effects .
Mode of Action
This compound facilitates the CaMKKβ-dependent activation of AMPK . It significantly activates AMPK and inhibits ACC in non-differentiated and proliferating 3T3-L1 adipocytes . This compound also inhibits both constitutive and stimulated STAT3 .
Biochemical Pathways
This compound’s activation of AMPK leads to the inhibition of mTOR , promoting autophagy and increasing Aβ degradation . This action impacts several proteins involved in glucose and lipid metabolism, including ACC . This compound treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation .
Result of Action
This compound’s activation of AMPK and inhibition of ACC lead to significant molecular and cellular effects. It prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase, fatty acid binding protein 4 (aP2), RANTES, or resistin . Furthermore, this compound significantly reduces the body weight gain of mice fed a high-fat diet .
Action Environment
Given that this compound is an orally administered compound , factors such as diet and gut microbiota could potentially influence its absorption and efficacy
Safety and Hazards
Analyse Biochimique
Biochemical Properties
RSVA405 plays a significant role in biochemical reactions. It activates AMPK, a central regulator of cellular energy homeostasis . This compound facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy to increase Aβ degradation . It also has anti-inflammatory effects through the inhibition of STAT3 function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly activates AMPK and inhibits acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis, in non-differentiated and proliferating 3T3-L1 adipocytes . This compound treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy . It also inhibits both constitutive and stimulated STAT3 in HEK293 cells and lipopolysaccharide (LPS)-activated RAW 264.7 macrophages .
Dosage Effects in Animal Models
In animal models, orally administered this compound at 20 and 100 mg/kg/d significantly reduced the body weight gain of mice fed a high-fat diet
Metabolic Pathways
This compound is involved in several metabolic pathways. It regulates cellular energy levels by balancing nutrient availability and energy demand via its control of several proteins involved in glucose and lipid metabolism, including ACC .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de RSVA 405 implique plusieurs étapes, y compris la préparation d'intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse et les conditions de réaction détaillées sont exclusives et ne sont pas divulguées publiquement dans la littérature disponible .
Méthodes de production industrielle
Les méthodes de production industrielle de RSVA 405 sont également exclusives et ne sont pas divulguées publiquement. Il est connu que le composé est disponible sous diverses formes, y compris solides et solutions, à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
RSVA 405 subit plusieurs types de réactions chimiques, notamment :
Activation de l'AMPK : RSVA 405 active considérablement l'AMPK, qui régule les niveaux d'énergie cellulaire en équilibrant la disponibilité des nutriments et la demande énergétique.
Inhibition de la mTOR : RSVA 405 inhibe la mTOR, un régulateur clé de la croissance et du métabolisme cellulaires.
Promotion de l'autophagie : RSVA 405 favorise l'autophagie, un processus qui dégrade et recycle les composants cellulaires.
Inhibition du STAT3 : RSVA 405 inhibe le STAT3, qui est impliqué dans divers processus cellulaires, notamment l'inflammation et la survie cellulaire.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans les réactions impliquant RSVA 405 comprennent :
Kinase kinase bêta dépendante du calcium/calmoduline (CaMKKβ) : Facilite l'activation de l'AMPK.
Lipopolysaccharide (LPS) : Utilisé pour induire l'activité du STAT3 dans les macrophages.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant RSVA 405 comprennent :
AMPK phosphorylée : Résultant de l'activation de l'AMPK par RSVA 405.
Bêta-amyloïde dégradée : Résultant de la promotion de l'autophagie par RSVA 405.
Applications de recherche scientifique
RSVA 405 a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur l'obésité : RSVA 405 réduit considérablement le gain de poids chez les souris nourries avec un régime riche en graisses.
Recherche sur la maladie d'Alzheimer : RSVA 405 favorise la dégradation de la bêta-amyloïde, un facteur clé de la maladie d'Alzheimer.
Recherche sur l'inflammation : RSVA 405 a des effets anti-inflammatoires par l'inhibition de la fonction du STAT3.
Recherche sur les troubles métaboliques : RSVA 405 est une cible prometteuse pour le traitement des troubles métaboliques, tels que le diabète de type 2 et l'obésité.
Mécanisme d'action
RSVA 405 exerce ses effets par les mécanismes suivants :
Activation de l'AMPK : RSVA 405 facilite l'activation de l'AMPK dépendante de la CaMKKβ, qui régule les niveaux d'énergie cellulaire en équilibrant la disponibilité des nutriments et la demande énergétique.
Promotion de l'autophagie : RSVA 405 favorise l'autophagie, conduisant à la dégradation de la bêta-amyloïde.
Inhibition du STAT3 : RSVA 405 inhibe le STAT3, réduisant l'inflammation et favorisant la survie cellulaire.
Comparaison Avec Des Composés Similaires
RSVA 405 est unique dans son activation puissante de l'AMPK et son inhibition du STAT3. Des composés similaires comprennent :
RSVA 314 : Un autre activateur de l'AMPK de petite molécule avec des propriétés similaires à celles de RSVA 405.
Résvératrol : Un polyphénol naturel qui active l'AMPK mais avec une puissance inférieure à celle de RSVA 405.
RSVA 405 se distingue par sa puissance supérieure et son éventail d'effets plus large, ce qui en fait un composé précieux pour la recherche dans divers domaines.
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does RSVA405 interact with its target and what are its downstream effects?
A: this compound indirectly activates AMP-activated protein kinase (AMPK) [, , ]. It accomplishes this by promoting the dephosphorylation of STAT3 by protein tyrosine phosphatases, leading to the inhibition of both constitutive and stimulated STAT3 activity []. This, in turn, triggers a cascade of downstream effects including:
- Inhibition of acetyl-CoA carboxylase (ACC): ACC is a key regulator of fatty acid biogenesis and a target of AMPK. Its inhibition by this compound contributes to the compound's anti-adipogenic effects [].
- Inhibition of mTOR: this compound inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy [].
- Promotion of Autophagy: this compound enhances autophagy, a cellular process for degrading and recycling cellular components, contributing to its ability to clear amyloid-beta (Aβ) peptides [].
- Anti-inflammatory effects: By inhibiting IκB kinase and IκBα phosphorylation, this compound reduces the expression of inflammatory cytokines like TNFα and IL-6 [].
Q2: What is the role of this compound in adipogenesis and how does it compare to resveratrol?
A: this compound acts as a potent inhibitor of adipogenesis, the process of fat cell formation, by interfering with mitotic clonal expansion during preadipocyte proliferation []. It achieves this, in part, by preventing the transcriptional changes of genes involved in adipogenesis, such as PPAR-γ, C/EBPα, fatty acid synthase, and aP2 []. Importantly, this compound exhibits significantly greater potency in inhibiting adipogenesis compared to its parent compound, resveratrol [, ].
Q3: How does this compound impact amyloid-β peptide degradation and what is its potential relevance to Alzheimer's disease?
A: this compound effectively reduces amyloid-β (Aβ) peptide accumulation in cell lines []. This is achieved through its ability to activate AMPK, inhibit mTOR, and promote autophagy - processes that collectively enhance the lysosomal degradation of Aβ peptides []. This finding suggests a potential therapeutic avenue for this compound in addressing Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain.
Q4: Has this compound demonstrated any in vivo efficacy?
A: Yes, oral administration of this compound has shown promising results in a mouse model of diet-induced obesity. Specifically, this compound at doses of 20 and 100 mg/kg/day significantly reduced body weight gain in mice fed a high-fat diet []. This provides compelling evidence for its potential as a therapeutic agent for obesity.
Q5: Does this compound have any impact on oocyte maturation?
A: Research suggests that fatty acid oxidation (FAO), stimulated by AMPK activators like this compound, is required for hormone-induced meiotic maturation of mouse oocytes []. This compound, along with other AMPK activators, was shown to stimulate FAO in cumulus cell-enclosed oocytes and denuded oocytes, ultimately triggering germinal vesicle breakdown []. This points towards a potential role of this compound in regulating oocyte maturation processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


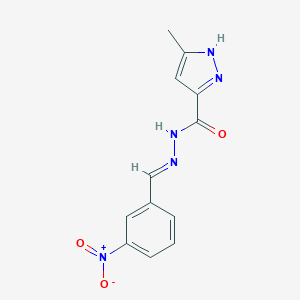
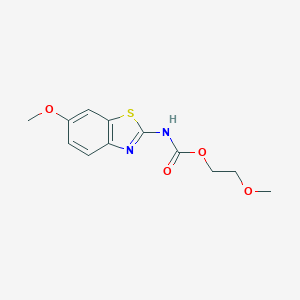

![3-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512510.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B512511.png)
![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B512544.png)
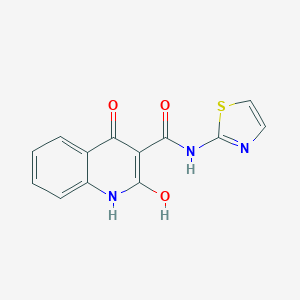

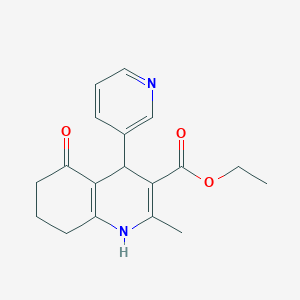
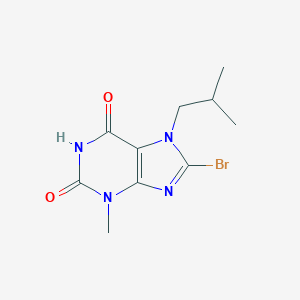
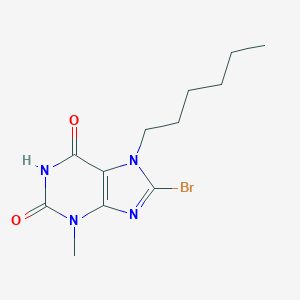

![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
